2-({2-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5,6-dimethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Catalog No.
S6801593
CAS No.
670270-32-3
M.F
C30H29N3O2S2
M. Wt
527.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-({2-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrr...

CAS Number

670270-32-3

Product Name

2-({2-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5,6-dimethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

IUPAC Name

2-[2-[1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one

Molecular Formula

C30H29N3O2S2

Molecular Weight

527.7 g/mol

InChI

InChI=1S/C30H29N3O2S2/c1-17-12-13-24(14-18(17)2)32-19(3)15-25(21(32)5)26(34)16-36-30-31-28-27(20(4)22(6)37-28)29(35)33(30)23-10-8-7-9-11-23/h7-15H,16H2,1-6H3

InChI Key

QRTUALWYDHPFHB-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N2C(=CC(=C2C)C(=O)CSC3=NC4=C(C(=C(S4)C)C)C(=O)N3C5=CC=CC=C5)C)C

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=CC(=C2C)C(=O)CSC3=NC4=C(C(=C(S4)C)C)C(=O)N3C5=CC=CC=C5)C)C

The exact mass of the compound 2-({2-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5,6-dimethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is 527.17011952 g/mol and the complexity rating of the compound is 890. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

The compound 2-({2-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5,6-dimethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a complex organic molecule characterized by multiple functional groups. It features a thieno[2,3-d]pyrimidinone core, which is fused with a pyrrole ring and substituted with various alkyl and aryl groups. This structural arrangement suggests potential for diverse biological activity and applications in medicinal chemistry.

Typical of organic molecules with multiple functional groups. Key reactions may include:

  • Nucleophilic Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
  • Condensation Reactions: The carbonyl functionalities may engage in condensation reactions with amines or alcohols.
  • Reduction: The compound can be reduced at specific sites to alter its properties or enhance biological activity.

Preliminary studies suggest that compounds with similar structures exhibit significant biological activities, including:

  • Antidepressant Effects: Some derivatives have shown selective serotonin reuptake inhibition, potentially aiding in cognitive impairment treatment .
  • Antitumor Activity: Compounds featuring thieno[2,3-d]pyrimidinone scaffolds have been explored for their anticancer properties due to their ability to inhibit cell proliferation .

The synthesis of this compound generally involves multi-step reactions, including:

  • Formation of the Pyrrole Ring: Starting from appropriate precursors, the pyrrole moiety can be synthesized via cyclization reactions.
  • Thieno[2,3-d]pyrimidinone Core Construction: This may involve cyclocondensation methods using appropriate heterocyclic precursors.
  • Functionalization: Subsequent steps involve introducing the dimethyl and phenyl substituents through electrophilic aromatic substitution or similar methods.

This compound has potential applications in various fields:

  • Pharmaceutical Development: Due to its potential antidepressant and anticancer activities, it may serve as a lead compound in drug development.
  • Material Science: Its unique structure could be explored for use in organic electronics or photonic materials.

Interaction studies are crucial for understanding the pharmacodynamics of this compound. Potential interactions include:

  • Receptor Binding Studies: Investigating binding affinities to serotonin receptors and other relevant targets.
  • Metabolic Stability Assessments: Evaluating how the compound is metabolized in biological systems to predict efficacy and safety.

Several compounds share structural similarities with the target compound. Here are notable examples:

Compound NameStructural FeaturesBiological Activity
5-Fluoro-2-(4-methylphenyl)-thieno[2,3-d]pyrimidin-4-oneThieno[2,3-d]pyrimidinone coreAnticancer
1-(3,4-Dimethylphenyl)-2-methylthio-pyrrolePyrrole ring with methylthio groupAntidepressant
4-(2-Methylthio)thieno[2,3-d]pyrimidin-5(6H)-oneSimilar core structureAntimicrobial

Uniqueness

The target compound is unique due to its specific combination of a thieno[2,3-d]pyrimidinone core with a complex pyrrole substituent and multiple methyl groups. This unique combination may enhance its biological activity compared to simpler analogs.

XLogP3

7.5

Hydrogen Bond Acceptor Count

5

Exact Mass

527.17011952 g/mol

Monoisotopic Mass

527.17011952 g/mol

Heavy Atom Count

37

Dates

Last modified: 11-23-2023

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